molecular formula C13H11ClN2 B11873779 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile

Cat. No.: B11873779
M. Wt: 230.69 g/mol
InChI Key: VPDNICHZEYNINJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol . It is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an acetonitrile group attached to the quinoline ring.

Chemical Reactions Analysis

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with various nucleophiles.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:

  • 2-Chloroquinoline
  • 5,7-Dimethylquinoline
  • 2-(2-Chloroquinolin-3-yl)acetonitrile

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3

InChI Key

VPDNICHZEYNINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C

Origin of Product

United States

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